molecular formula C25H24N2O4 B12172721 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide

Cat. No.: B12172721
M. Wt: 416.5 g/mol
InChI Key: TXJWUEUMOBRWDH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide . This name reflects the compound’s core indole structure, which is substituted at three critical positions:

  • Position 1 : A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom of the indole ring.
  • Position 3 : A carboxamide group (-CONH₂) linked to the indole’s third carbon.
  • N-Substituent : The carboxamide’s nitrogen is bonded to a 3,4,5-trimethoxyphenyl group, where three methoxy (-OCH₃) groups occupy the 3rd, 4th, and 5th positions of the phenyl ring.

The structural formula is represented as follows:

  • Molecular Formula : C₂₅H₂₄N₂O₄
  • SMILES Notation : COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
  • InChI Key : TXJWUEUMOBRWDH-UHFFFAOYSA-N

These representations provide unambiguous identification of the compound’s atomic connectivity and stereoelectronic properties.

Alternative Naming Conventions in Pharmacological Literature

In pharmacological contexts, the compound is often referenced using non-IUPAC terminologies to emphasize functional groups or historical discovery codes. Key alternatives include:

  • STL158920 : A research code used in early antitumor studies.
  • AKOS005758085 : A catalog identifier in chemical vendor databases.
  • 1-Benzylindole-3-carboxamide derivative : A functional group-based descriptor highlighting the benzyl and carboxamide substituents.

These aliases facilitate cross-disciplinary communication but lack the precision of systematic nomenclature. For clarity, Table 1 summarizes these naming variations.

Table 1: Alternative Nomenclature for 1-Benzyl-N-(3,4,5-Trimethoxyphenyl)-1H-Indole-3-Carboxamide

Nomenclature Type Identifier Source
IUPAC Name 1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide PubChem, VulcanChem
Pharmacological Code STL158920 PubChem
Vendor Catalog ID AKOS005758085 PubChem
Functional Descriptor 1-Benzylindole-3-carboxamide derivative Research Literature

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by two critical registry numbers:

  • CAS Registry Number : 1282117-94-5
  • PubChem Compound Identifier (CID) : 26643010

These identifiers enable precise retrieval of chemical data across databases. For instance, PubChem entries for CID 26643010 provide comprehensive physicochemical data, including molecular weight (416.5 g/mol), hydrogen bond donor/acceptor counts (1 donor, 5 acceptors), and topological polar surface area (74.3 Ų). Cross-referencing these identifiers ensures consistency in regulatory documentation and research reproducibility.

Table 2: Registry Identifiers and Associated Metadata

Registry System Identifier Molecular Weight (g/mol) Key Properties
CAS Registry 1282117-94-5 416.5 Synthetic small molecule
PubChem 26643010 416.5 Hydrogen bond donors: 1; Acceptors: 5

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-N-(3,4,5-trimethoxyphenyl)indole-3-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)26-25(28)20-16-27(15-17-9-5-4-6-10-17)21-12-8-7-11-19(20)21/h4-14,16H,15H2,1-3H3,(H,26,28)

InChI Key

TXJWUEUMOBRWDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Indole Synthesis

The indole scaffold is typically constructed via:

  • Fischer indolization : Cyclization of arylhydrazines with ketones under acidic conditions (e.g., HCl/EtOH).

  • Transition metal-catalyzed cyclization : Pd/Cu-mediated coupling of 2-alkynylanilines or substituted acrylates.

  • Multicomponent reactions (MCRs) : Ugi-4CR with anilines, isocyanides, and glyoxal derivatives.

Table 1: Indole Core Formation Methods

MethodSubstratesCatalyst/ConditionsYield (%)Reference
Fischer indolizationPhenylhydrazine + ketoneHCl, EtOH, reflux65–82
Pd-catalyzed cyclization2-Alkynylaniline + COPd(OAc)₂, CO atmosphere70–88
Ugi-4CRAniline + isocyanide + glyoxalMeOH, rt, 2 h84–94

Benzylation of the Indole Nitrogen

Benzylation is achieved via:

  • Alkylation : Reaction of indole with benzyl halides (e.g., benzyl bromide) using NaH or K₂CO₃ in DMF.

  • Reductive amination : Benzaldehyde with indole-3-carboxamide under H₂/Pd-C.

Critical parameters :

  • Base selection : NaH in DMF provides >90% conversion vs. K₂CO₃ (75–80%).

  • Temperature : 0°C to room temperature minimizes N1/N3 regioisomer formation.

Carboxamide Coupling with 3,4,5-Trimethoxyaniline

Peptide Coupling Reagents

  • HOBt/HBTU-mediated coupling :

    • Protocol : 1-Benzyl-1H-indole-3-carboxylic acid (1 eq), 3,4,5-trimethoxyaniline (1.2 eq), HOBt (1.2 eq), HBTU (1.2 eq), DIPEA (2.4 eq) in DCM/DMF (3:1).

    • Yield : 71–89% after 12 h at rt.

  • EDC/HOBt alternative : Comparable efficiency but requires longer reaction times (24 h).

Table 2: Carboxamide Coupling Optimization

Reagent SystemSolventTime (h)Yield (%)Purity (%)
HOBt/HBTU/DIPEADCM/DMF1289>98
EDC/HOBt/DMAPDMF248295
T3P/Et₃NTHF67897

One-Pot Strategies

  • Tandem alkylation/coupling : Combines benzylation and amidation in a single pot using sequential NaH (for alkylation) and HBTU (for coupling).

  • Microwave-assisted synthesis : Reduces reaction time to 30 min with 85% yield.

Scalability and Industrial Considerations

  • Gram-scale synthesis :

    • 10 mmol-scale reactions achieve 91–94% yield using HBTU/DIPEA in DCM.

    • Cost-effective purification via recrystallization (EtOAc/hexane).

  • Green chemistry adaptations :

    • Substitution of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

    • Solvent-free mechanochemical coupling under ball-milling conditions (yield: 76%).

Analytical Characterization and Quality Control

  • HPLC purity : >98% (C18 column, MeCN/H₂O gradient).

  • Spectroscopic data :

    • ¹H NMR (CDCl₃): δ 7.82 (s, 1H, indole-H), 7.35–7.28 (m, 5H, benzyl), 6.64 (s, 2H, trimethoxyphenyl).

    • HRMS : m/z 416.1732 [M+H]⁺ (calc. 416.1735).

Challenges and Mitigation Strategies

  • Regioselectivity in benzylation : N1 vs. N3 alkylation controlled by steric hindrance (bulky bases favor N1).

  • Trimethoxyphenylamine instability : Storage under argon at −20°C prevents oxidation.

  • HBTU safety : Use explosion-proof equipment due to thermal decomposition risks.

Recent Advances (2022–2024)

  • Photoredox catalysis : Visible-light-mediated coupling reduces reagent loading (0.5 mol% catalyst).

  • Biocatalytic approaches : Lipase-mediated amidation in aqueous media (yield: 68%).

  • Continuous flow systems : 90% yield in 5 min residence time at 100°C.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

ParameterHOBt/HBTUEDC/HOBtT3P
Reaction time (h)12246
Yield (%)898278
ScalabilityExcellentModerateLimited
Cost per gram ($)12.509.8015.20

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Carboxamide Derivatives

The compound belongs to a broader class of indole carboxamides, where modifications to the R and R1 substituents (Figure 1) significantly influence biological activity. Table 1 compares its structure and activity with analogs from :

Compound R (Indole Substituent) R1 (Carboxamide Substituent) Herbicidal Activity (Rape) Herbicidal Activity (Barnyard Grass) Molecular Weight (g/mol)
Target Compound Benzyl 3,4,5-Trimethoxyphenyl Moderate Weak 416.5
Analog 1 4-Chlorobenzyl Phenyl Low Weak ~390
Analog 2 Phenyl 4-Methoxyphenyl Moderate Weak ~380
Analog 3 Benzyl 4-(Trifluoromethyl)phenyl Low Weak ~430

Key Findings :

  • The 3,4,5-trimethoxyphenyl group at R1 enhances activity against rape compared to analogs with simpler aryl groups (e.g., phenyl) .
  • Substitutions at the indole nitrogen (R) also modulate potency; the benzyl group in the target compound outperforms 4-chlorobenzyl or phenyl in this context .

Non-Indole Carboxamides

Benzofuran Carboxamide (CAS 879966-62-8)

This derivative replaces the indole core with a benzofuran ring and introduces a 1,1-dioxidotetrahydrothiophen-3-yl group. Its molecular weight (487.6 g/mol) and SMILES structure (COc1cc(CN(C(=O)c2oc3ccc(C)cc3c2C)C2CCS(=O)(=O)C2)cc(OC)c1OC) suggest increased steric bulk compared to the target compound .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-Methoxy-N-(3,4,5-Trimethoxybenzyl)Benzamide (CAS Unspecified)

This compound shares the 3,4,5-trimethoxybenzyl moiety but uses a benzamide scaffold instead of indole. Its molecular formula (C25H29NO7S) and sulfone group may improve solubility compared to the target compound, though biological activity remains unreported .

Comparison with Functionally Relevant Compounds: Combretastatin Analogs

Though structurally distinct, combretastatin A-4 derivatives (e.g., sodium phosphate prodrugs 1m and 1n) share the 3,4,5-trimethoxyphenyl group, a motif critical for antineoplastic activity . Table 2 contrasts their properties:

Compound Core Structure Key Substituents Solubility Strategy Primary Activity
Target Compound Indole carboxamide 3,4,5-Trimethoxyphenyl, benzyl Not reported Herbicidal
Combretastatin A-4 Prodrug (1n) Stilbene 3,4,5-Trimethoxyphenyl, phosphate Sodium phosphate salt Antineoplastic

Key Insights :

  • The 3,4,5-trimethoxyphenyl group is versatile, contributing to diverse activities (herbicidal vs. antineoplastic) depending on the core structure.
  • Prodrug strategies (e.g., phosphate salts) used for combretastatin derivatives could inspire solubility enhancements for the target compound, given its lack of reported solubility data .

Biological Activity

1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its structure suggests that it may exhibit various pharmacological effects, including anti-cancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C21H24N2O3C_{21}H_{24}N_2O_3 and molecular weight of approximately 364.42 g/mol. The presence of the indole moiety combined with a trimethoxyphenyl group is thought to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in oncology. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives. For instance:

  • In Vitro Studies : A study evaluating various indole derivatives showed that compounds with similar structural features to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity .
  • Mechanism of Action : Indole derivatives are known to interfere with microtubule dynamics. Research has shown that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant for the development of new chemotherapeutic agents.

Apoptosis Induction

The ability of this compound to induce apoptosis has been highlighted in various studies:

  • Caspase Activation : Compounds structurally similar to this indole have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 μM. This suggests that they can effectively trigger apoptotic pathways in cancer cells .

Cell Cycle Arrest

Research indicates that this compound may also affect the cell cycle:

  • Cell Cycle Analysis : In studies involving breast cancer cells, certain indole derivatives caused G2/M phase arrest at low concentrations (2.5 μM), which is critical for halting cancer cell proliferation .

Comparative Activity Table

The following table summarizes the biological activities and IC50 values of various indole derivatives related to this compound.

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231 (Breast)10Apoptosis induction via caspase activation
Similar Indole Derivative AA549 (Lung)0.5Tubulin polymerization inhibition
Similar Indole Derivative BHCT116 (Colorectal)2Cell cycle arrest at G2/M phase

Case Studies

Several case studies have documented the effects of indole derivatives on specific cancer types:

  • Case Study 1 : A study investigated the effects of a closely related compound on MDA-MB-231 cells. The results indicated significant morphological changes consistent with apoptosis when treated with 10 μM concentration over 48 hours.
  • Case Study 2 : Another study focused on a related indole derivative's effect on lung cancer cells (A549). It reported an IC50 value of 0.5 μM and confirmed the mechanism involved tubulin dynamics disruption through immunofluorescence assays.

Q & A

Q. How can researchers optimize the synthesis of 1-benzyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-carboxamide to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Stepwise Functionalization : Start with indole core synthesis followed by benzylation and carboxamide coupling. For example, analogous protocols for 3-(3,4,5-trimethoxybenzyl)-1H-indole achieved 62% yield via nucleophilic substitution and flash chromatography purification (cyclohexane/EtOAc 8:2) .
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions.
  • Purification : Employ gradient flash chromatography or preparative HPLC to isolate the target compound. Monitor purity via TLC and confirm with 1H NMR^{1}\text{H NMR} (e.g., δ 8.01–6.54 ppm for aromatic protons) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.8–4.1 ppm). Compare with literature shifts for 3,4,5-trimethoxyphenyl derivatives .
  • HR-MS : Confirm molecular ion [M+H]+^+ with <2 ppm error (e.g., C25_{25}H25_{25}N2_2O4_4 requires 441.1789) .
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for small-molecule refinement (e.g., isoxazolidine derivatives with similar trimethoxyphenyl groups achieved R1 < 0.05) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent). For example, trimethoxyphenyl-containing compounds show variable activity due to solvent-dependent aggregation .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of benzyl and trimethoxyphenyl groups).
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G(d)) to predict electronic properties and compare with experimental data .

Q. How to design experiments to study the interaction of this compound with microtubules or kinase targets?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model binding to β-tubulin (PDB: 1SA0) or Aurora kinase A (PDB: 4UYE). Prioritize poses with trimethoxyphenyl occupying hydrophobic pockets .
  • In Vitro Assays :
    • Tubulin Polymerization : Monitor kinetics via turbidity (350 nm) with 10 µM compound .
    • Kinase Inhibition : Use ADP-Glo™ assay (IC50_{50} determination).
  • SAR Analysis : Synthesize analogs (e.g., vary benzyl substituents) to identify critical pharmacophores .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition. Trimethoxyphenyl groups often improve CNS penetration .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability in lipid bilayers (critical for blood-brain barrier crossing).
  • Metabolite Identification : Predict Phase I/II metabolism via GLORYx, focusing on O-demethylation sites .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. For example, isoxazolidine derivatives achieved R1 = 0.0402 with 7312 reflections .
  • Twinning Analysis : Apply SHELXD for pseudo-merohedral twinning common in trimethoxyphenyl crystals .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O for methoxy groups) .

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